![molecular formula C22H21N7O2 B2636231 (2-methoxyphenyl)(4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone CAS No. 920262-19-7](/img/structure/B2636231.png)
(2-methoxyphenyl)(4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a complex organic molecule that contains several functional groups, including a methoxyphenyl group, a triazolopyrimidine group, and a piperazine group. These groups are common in many pharmaceutical compounds due to their ability to interact with various biological targets .
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of several functional groups. The triazolopyrimidine group, in particular, is a heterocyclic ring structure that can participate in various chemical reactions .
Chemical Reactions Analysis
The compound, due to its functional groups, could potentially undergo a variety of chemical reactions. For example, compounds with a triazolopyrimidine group can react with hydrazonoyl halides .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Similar compounds have been found to have antimicrobial activity .
Wissenschaftliche Forschungsanwendungen
- RORγt Inverse Agonists : These compounds have been investigated as potential RORγt inverse agonists, which play a role in immune regulation .
- PHD-1 Inhibitors : They also exhibit activity against PHD-1 (prolyl hydroxylase domain-containing protein 1), which is relevant in hypoxia-inducible factor (HIF) regulation .
- JAK1 and JAK2 Inhibitors : The compound shows inhibitory effects on Janus kinase 1 (JAK1) and Janus kinase 2 (JAK2), which are involved in cytokine signaling pathways .
- Treatment of Cardiovascular Disorders : 1,2,4-triazolo[1,5-a]pyridines have potential applications in cardiovascular disease treatment .
- Type 2 Diabetes : Some derivatives may be useful in managing type 2 diabetes .
- Hyperproliferative Disorders : These compounds could play a role in treating hyperproliferative disorders .
Material Sciences
Apart from medicinal applications, 1,2,4-triazolo[1,5-a]pyridines find use in material sciences:
- Functional Materials : These compounds have applications in material science fields, such as organic electronics, sensors, and optoelectronics .
Other Biological Activities
1,2,4-triazolo[1,5-a]pyridines have diverse biological activities beyond the medicinal realm:
- Fatty Acid-Binding Proteins (FABPs) : FABP4 and FABP5 isoforms, which are potential therapeutic targets for disorders like dyslipidemia, coronary heart disease, and diabetes, are relevant .
- Antimicrobial and Antiviral Properties : Fused 1,2,4-triazines, related to this compound, exhibit antimicrobial and antiviral activities .
- Energetic Materials : Research has explored the sensitivity of energetic materials based on 1,2,4-triazolo[1,5-a]pyridine derivatives .
Zukünftige Richtungen
Wirkmechanismus
Target of Action
Similar compounds have been reported to have antiproliferative activity against several cancer cell lines .
Mode of Action
It’s suggested that similar compounds could induce apoptosis of cancer cells probably through the mitochondrial pathway accompanied with decrease of the mitochondrial membrane potential (mmp), activations of caspase-9/3, up-regulation of the expression of bax, bak and puma, as well as down-regulation of that of bcl-2 and mcl-1 .
Biochemical Pathways
Based on the mode of action, it can be inferred that this compound may affect pathways related to apoptosis and mitochondrial function .
Result of Action
Similar compounds have been reported to demonstrate moderate to good antiproliferative activity against several cancer cell lines .
Eigenschaften
IUPAC Name |
(2-methoxyphenyl)-[4-(3-phenyltriazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N7O2/c1-31-18-10-6-5-9-17(18)22(30)28-13-11-27(12-14-28)20-19-21(24-15-23-20)29(26-25-19)16-7-3-2-4-8-16/h2-10,15H,11-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PESMACWVYCHFJP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)N2CCN(CC2)C3=NC=NC4=C3N=NN4C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N7O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2-methoxyphenyl)(4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.